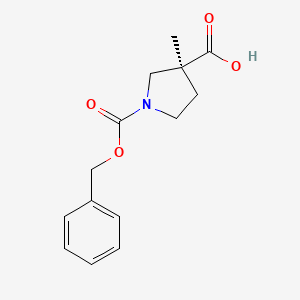

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid

Beschreibung

(S)-1-((Benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid (CAS: 1412254-20-6) is a chiral pyrrolidine derivative with a benzyloxycarbonyl (Cbz) protecting group and a methyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₁₇NO₄, and it has a molecular weight of 263.29 g/mol . The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for constructing chiral scaffolds in drug discovery. It exhibits moderate solubility in organic solvents (e.g., DCM, DMSO) and requires storage at -80°C or -20°C to maintain stability .

Eigenschaften

IUPAC Name |

(3S)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(12(16)17)7-8-15(10-14)13(18)19-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHTZUOXJDYNBQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid, with CAS number 1412254-20-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₇NO₄

- Molecular Weight : 263.29 g/mol

- CAS Number : 1412254-20-6

Research indicates that this compound may exhibit various biological activities, including:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which could lead to potential applications in cancer therapy and metabolic disorders.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Anticancer Activity

A notable study investigated the anticancer effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability, particularly in breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction, G2/M phase arrest |

| PC-3 (Prostate) | 20 | Apoptosis induction, mitochondrial dysfunction |

Neuroprotective Studies

In another investigation focusing on neuroprotection, the compound was shown to reduce neuronal cell death induced by oxidative stress. The study utilized primary neuronal cultures treated with hydrogen peroxide, demonstrating that this compound significantly improved cell survival rates.

| Treatment | Cell Viability (%) | Mechanism of Action |

|---|---|---|

| Control | 45 | - |

| Compound Treatment | 75 | Antioxidant activity |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications. Studies suggest that it has favorable absorption characteristics and moderate plasma stability. However, further research is needed to fully elucidate its metabolic pathways and elimination routes.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, safety evaluations are essential before clinical applications can be considered. The compound's safety profile is characterized by:

- No significant adverse effects observed in animal models at recommended doses.

- Potential irritant properties noted during handling, necessitating caution.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid is used as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions makes it valuable in the development of enantiomerically pure compounds, which are crucial in drug formulation.

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies.

Peptide Synthesis

In peptide chemistry, this compound can be employed to protect amino groups during synthesis processes. The benzyloxycarbonyl (Cbz) group is a common protecting group that allows for selective reactions, facilitating the formation of complex peptides.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound in the asymmetric synthesis of specific amino acids. The chiral nature of the compound allowed for high enantiomeric excess, which is critical in producing effective pharmaceutical agents.

Case Study 2: Development of Antimicrobial Agents

Research highlighted the synthesis of novel antimicrobial agents derived from this compound. The derivatives showed significant activity against various bacterial strains, indicating potential therapeutic applications.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Chiral auxiliary for asymmetric synthesis | Synthesis of enantiomerically pure drugs |

| Bioactive Compound Synthesis | Intermediate for creating bioactive molecules | Development of antimicrobial agents |

| Peptide Synthesis | Protecting group for amino acids during peptide synthesis | Formation of complex peptides |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

(a) Absence of Methyl Group

- (S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 192214-00-9) lacks the 3-methyl group, resulting in a lower molecular weight (249.26 g/mol ) and altered steric effects. This absence may enhance conformational flexibility but reduce lipophilicity compared to the target compound .

(b) Stereoisomeric Variants

- (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid (CAS: 1428243-36-0) shares the same molecular formula (C₁₄H₁₇NO₄) and weight but differs in stereochemistry. The (3R,4S) configuration could lead to divergent binding affinities in chiral environments, such as enzyme active sites .

(c) Azetidine Derivatives

- 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7) replaces the pyrrolidine ring with a smaller azetidine ring.

Physicochemical Properties

Stability and Handling

- The target compound requires storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation, whereas non-Cbz analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid, CAS: 42346-68-9) may exhibit greater thermal stability due to ketone functionalization .

Vorbereitungsmethoden

Starting Material and Chiral Control

- The pyrrolidine core can be synthesized from chiral precursors such as (S)-proline or via asymmetric synthesis methods that introduce the methyl group stereoselectively at the 3-position.

- Enantioselective catalysis or chiral auxiliaries are often employed to secure the (S)-configuration at the 3-methyl position.

Protection with Benzyloxycarbonyl Group

- The benzyloxycarbonyl (Cbz) protecting group is introduced by reacting the free amine of the pyrrolidine derivative with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

- Typical reaction conditions involve:

- Use of a base such as sodium bicarbonate or triethylamine.

- Solvent systems like dichloromethane or aqueous-organic biphasic mixtures.

- Temperature control (0–25 °C) to avoid racemization.

- This step yields the N-Cbz protected pyrrolidine intermediate , stabilizing the amine for subsequent reactions.

Installation or Revelation of Carboxylic Acid

- The carboxylic acid group at the 3-position may be introduced by:

- Hydrolysis of ester precursors under acidic or basic conditions.

- Direct carboxylation of a suitable intermediate.

- The hydrolysis is conducted under mild conditions to preserve stereochemistry and avoid cleavage of the Cbz group.

Representative Synthesis Scheme (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chiral pyrrolidine synthesis | Asymmetric synthesis or chiral precursor | (S)-3-methylpyrrolidine intermediate |

| 2 | Amine protection | Benzyloxycarbonyl chloride, base, solvent | (S)-1-Cbz-3-methylpyrrolidine derivative |

| 3 | Carboxylation/hydrolysis | Acid/base hydrolysis or carboxylation agent | This compound |

Stock Solution Preparation Data

For practical laboratory use, stock solutions of the compound are prepared with precise molarity calculations based on molecular weight. The molecular weight of this compound is approximately 249.27 g/mol.

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.7981 | 0.7596 | 0.3798 |

| 5 mg | 18.9905 | 3.7981 | 1.899 |

| 10 mg | 37.9809 | 7.5962 | 3.7981 |

Note: Volumes calculated to prepare clear stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil, following a stepwise addition to ensure clarity and solubility.

Research Findings on Preparation and Reactivity

- The benzyloxycarbonyl group is stable under neutral and mildly acidic conditions but can be removed by catalytic hydrogenation or strong acid/base hydrolysis, which is important in protecting group strategy during synthesis.

- The stereochemical integrity of the (S)-3-methylpyrrolidine ring is maintained by careful control of reaction conditions, especially during protection and hydrolysis steps.

- The compound's carboxylic acid moiety allows for further coupling reactions, such as peptide bond formation, making it a valuable intermediate in synthetic organic and medicinal chemistry.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Chiral Center Control | Achieved via asymmetric synthesis or chiral precursors to maintain (S)-configuration |

| Amine Protection | Benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions |

| Carboxylic Acid Introduction | Hydrolysis of esters or direct carboxylation, preserving stereochemistry |

| Solubility and Stock Solutions | Prepared in DMSO and co-solvents with precise molarity calculations for experimental use |

| Stability | Cbz group stable under neutral conditions; removable by hydrogenolysis or hydrolysis |

| Synthetic Utility | Intermediate for peptide synthesis and other coupling reactions |

Q & A

Q. What are the established synthetic routes for (S)-1-((benzyloxy)carbonyl)-3-methylpyrrolidine-3-carboxylic acid, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by stereoselective introduction of the 3-methyl substituent. Enantiomeric purity is validated using chiral HPLC or polarimetry. For example, BLD Pharm Ltd. synthesizes this compound with 98% purity (C₁₄H₁₇NO₄) and specifies storage at -20°C to maintain stability . Related chiral pyrrolidine derivatives (e.g., (2S,4R)-Fmoc-protected analogs) emphasize the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for methyl and Cbz group assignments).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: 277.31 g/mol for C₁₅H₁₉NO₄) .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95% by area) .

- Melting Point Analysis : Comparative data from analogs (e.g., 62–65°C for similar Boc-protected pyrrolidines) aids in quality assessment .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : It serves as a chiral building block for peptidomimetics and protease inhibitors. The Cbz group enables selective deprotection for further functionalization, while the 3-methyl group introduces steric hindrance to modulate target binding. PharmaBlock Sciences highlights analogous azetidine and pyrrolidine carboxylates as intermediates in kinase inhibitor development .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR chemical shifts) across studies?

- Methodological Answer : Discrepancies may arise from solvent effects, pH, or impurities. To mitigate:

- Standardize Conditions : Use deuterated solvents (e.g., D₂O, CDCl₃) and report pH for aqueous samples.

- Cross-Validate : Compare with structurally similar compounds (e.g., (R)-1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid, CAS 1169762-38-2) .

- Deposit Raw Data : Share NMR FID files or MS spectra in repositories like PubChem for transparency .

Q. What strategies optimize the compound’s stability during storage and reactions?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the Cbz group .

- Reaction Solvents : Use inert, aprotic solvents (e.g., DMF, THF) to avoid nucleophilic attack on the carbonyl group.

- Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free pyrrolidine or benzyl alcohol derivatives) .

Q. How does the 3-methyl group influence reactivity in derivatization reactions?

- Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. For example:

- Esterification : Requires activated reagents (e.g., DCC/DMAP) for efficient coupling .

- Amide Formation : Steric effects may necessitate elevated temperatures or microwave-assisted synthesis .

Computational modeling (e.g., DFT) can predict reaction sites by analyzing electron density maps .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral catalysts (e.g., Jacobsen’s catalyst) during synthesis to avoid racemization .

- Scale-Up Challenges : Optimize column chromatography conditions (e.g., silica gel vs. flash chromatography) to maintain yield and purity .

- Safety Protocols : Follow TCI America’s guidelines for handling reactive intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.